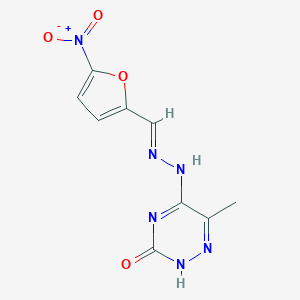![molecular formula C24H32N2O3 B241276 N-[2-azepan-1-yl-2-(4-methoxyphenyl)ethyl]-2-(4-methylphenoxy)acetamide](/img/structure/B241276.png)
N-[2-azepan-1-yl-2-(4-methoxyphenyl)ethyl]-2-(4-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-azepan-1-yl-2-(4-methoxyphenyl)ethyl]-2-(4-methylphenoxy)acetamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor. It is a targeted therapy drug used in the treatment of non-small cell lung cancer (NSCLC) that has a specific EGFR mutation.
Mecanismo De Acción
N-[2-azepan-1-yl-2-(4-methoxyphenyl)ethyl]-2-(4-methylphenoxy)acetamide selectively targets and irreversibly binds to mutated EGFR, inhibiting its activity and preventing cancer cell growth. It is specific to the T790M mutation and spares wild-type EGFR, which reduces the risk of side effects.
Biochemical and Physiological Effects
N-[2-azepan-1-yl-2-(4-methoxyphenyl)ethyl]-2-(4-methylphenoxy)acetamide has been shown to have a high degree of selectivity towards mutated EGFR, resulting in a reduction in cancer cell growth. It has also been shown to have a longer half-life compared to other EGFR inhibitors, resulting in a longer duration of action.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-azepan-1-yl-2-(4-methoxyphenyl)ethyl]-2-(4-methylphenoxy)acetamide has several advantages for lab experiments, including its specificity towards mutated EGFR, fewer side effects, and longer half-life. However, it also has limitations, including the cost of synthesis and the need for further research to determine its effectiveness in combination with other cancer drugs.
Direcciones Futuras
For N-[2-azepan-1-yl-2-(4-methoxyphenyl)ethyl]-2-(4-methylphenoxy)acetamide include further research into its effectiveness in combination with other cancer drugs, the development of more efficient synthesis methods, and the investigation of its potential in the treatment of other EGFR-mutated cancers. Additionally, research into the development of resistance to N-[2-azepan-1-yl-2-(4-methoxyphenyl)ethyl]-2-(4-methylphenoxy)acetamide and potential new mutations that may arise is necessary to ensure its continued effectiveness in the treatment of NSCLC.
In conclusion, N-[2-azepan-1-yl-2-(4-methoxyphenyl)ethyl]-2-(4-methylphenoxy)acetamide is a promising drug for the treatment of NSCLC with a specific EGFR mutation. Its specificity towards mutated EGFR, fewer side effects, and longer half-life make it a valuable addition to cancer treatment. Further research into its effectiveness in combination with other drugs and its potential in the treatment of other EGFR-mutated cancers is necessary to fully realize its potential.
Métodos De Síntesis
N-[2-azepan-1-yl-2-(4-methoxyphenyl)ethyl]-2-(4-methylphenoxy)acetamide is synthesized by a multistep process involving the reaction of 4-methoxyphenylacetonitrile with 2-bromoethylamine hydrobromide to form N-[2-(4-methoxyphenyl)ethyl]-2-bromoacetamide. The bromoacetamide is then reacted with 4-methylphenol in the presence of a strong base to form N-[2-azepan-1-yl-2-(4-methoxyphenyl)ethyl]-2-(4-methylphenoxy)acetamide.
Aplicaciones Científicas De Investigación
N-[2-azepan-1-yl-2-(4-methoxyphenyl)ethyl]-2-(4-methylphenoxy)acetamide is a promising drug for the treatment of NSCLC. It has been shown to be effective in patients with the T790M mutation, which is resistant to first and second-generation EGFR inhibitors. N-[2-azepan-1-yl-2-(4-methoxyphenyl)ethyl]-2-(4-methylphenoxy)acetamide has also shown to have fewer side effects compared to other EGFR inhibitors.
Propiedades
Fórmula molecular |
C24H32N2O3 |
|---|---|
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C24H32N2O3/c1-19-7-11-22(12-8-19)29-18-24(27)25-17-23(26-15-5-3-4-6-16-26)20-9-13-21(28-2)14-10-20/h7-14,23H,3-6,15-18H2,1-2H3,(H,25,27) |
Clave InChI |
GNMSACMIOGULDP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=C(C=C2)OC)N3CCCCCC3 |
SMILES canónico |
CC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=C(C=C2)OC)N3CCCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl [(5-{[(tert-butoxycarbonyl)amino]methyl}-1,3,4-oxadiazol-2-yl)thio]acetate](/img/structure/B241195.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]propanamide](/img/structure/B241202.png)

![5-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-2H-1,2,4-triazin-3-one](/img/structure/B241209.png)
![5-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1,2,4-triazin-3(2H)-one](/img/structure/B241211.png)

![isobutyl [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate](/img/structure/B241216.png)



![butyl 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B241241.png)

![Ethyl 2-{[4-(2-ethoxy-1-methyl-2-oxoethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B241248.png)
![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B241250.png)